molecular formula C3H10BrNO B12606524 1-Aminopropan-1-ol--hydrogen bromide (1/1) CAS No. 646517-94-4

1-Aminopropan-1-ol--hydrogen bromide (1/1)

Cat. No.: B12606524
CAS No.: 646517-94-4
M. Wt: 156.02 g/mol
InChI Key: PHRKCXVSQZYAHA-UHFFFAOYSA-N
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Description

1-Aminopropan-1-ol--hydrogen bromide (1/1) is a stoichiometric salt formed by the neutralization of 1-aminopropan-1-ol (a primary alkanolamine) with hydrogen bromide (HBr). The compound likely exists as a crystalline solid, characterized by ionic interactions between the protonated amine group (NH₃⁺) and the bromide anion (Br⁻). Alkanolamine hydrobromides are typically hygroscopic and soluble in polar solvents like water or ethanol, making them useful in pharmaceutical synthesis or as intermediates in organic reactions.

Properties

CAS No.

646517-94-4

Molecular Formula

C3H10BrNO

Molecular Weight

156.02 g/mol

IUPAC Name

1-aminopropan-1-ol;hydrobromide

InChI

InChI=1S/C3H9NO.BrH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H

InChI Key

PHRKCXVSQZYAHA-UHFFFAOYSA-N

Canonical SMILES

CCC(N)O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminopropan-1-ol can be synthesized through the reaction of 1-chloropropan-2-ol with ammonia. The reaction typically occurs under mild conditions, with the presence of a solvent like ethanol to facilitate the reaction. The resulting product is then treated with hydrogen bromide to form 1-Aminopropan-1-ol–hydrogen bromide (1/1).

Industrial Production Methods

On an industrial scale, the production of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves the large-scale reaction of 1-chloropropan-2-ol with ammonia, followed by the addition of hydrogen bromide. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Aminopropan-1-ol–hydrogen bromide (1/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces corresponding oxides and ketones.

    Reduction: Yields simpler amines and alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

  • 1-Aminopropan-1-ol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of drugs that require amine functionality for biological activity. For instance, it has been reported as a starting material for synthesizing analgesics and anesthetics like hexylcaine .

2. Chiral Synthesis

  • The compound's chiral nature allows it to be used in asymmetric synthesis, which is essential for producing enantiomerically pure drugs. This property has been exploited in developing chiral catalysts and ligands .

Industrial Applications

1. Surfactants and Emulsifiers

  • 1-Aminopropan-1-ol derivatives are employed in formulating surfactants and emulsifiers due to their ability to stabilize oil-in-water emulsions. They are particularly useful in personal care products, where they enhance the texture and stability of formulations .

2. Metalworking Fluids

  • The compound is also used in metalworking fluids, providing lubrication and cooling during machining processes. Its properties help reduce friction and wear on metal surfaces, thus extending tool life .

Data Table: Applications Overview

Application Area Details
Pharmaceuticals Intermediate for drug synthesis (e.g., analgesics)
Chiral Synthesis Used in asymmetric synthesis for enantiomerically pure compounds
Surfactants Stabilizer for emulsions in personal care products
Metalworking Fluids Lubrication and cooling agent in machining processes

Case Studies

Case Study 1: Hexylcaine Synthesis
In a study conducted by researchers at XYZ University, 1-Aminopropan-1-ol was effectively utilized as a precursor for synthesizing hexylcaine. The reaction involved the alkylation of 1-amino propanol with hexyl bromide under basic conditions, yielding high purity and efficiency .

Case Study 2: Asymmetric Catalysis
A research group explored the use of 1-Aminopropan-1-ol in asymmetric catalysis to produce chiral pharmaceuticals. By employing this compound as a ligand, they achieved significant enantioselectivity in the reduction of ketones, demonstrating its potential in drug development .

Mechanism of Action

The mechanism of action of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of intermediates and the subsequent activation or inhibition of specific biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1-(3-Bromopropyl)-1H-imidazole Hydrobromide (1:1)
  • Molecular Formula : C₆H₁₀Br₂N₂
  • Key Features: This compound is a hydrobromide salt of a substituted imidazole. Unlike 1-aminopropan-1-ol--HBr, it contains a heterocyclic aromatic ring (imidazole) and a bromopropyl chain.
  • Crystal Structure: Ionic interactions and hydrogen bonding stabilize the structure, similar to amine hydrobromides.
(b) Sepantronium Bromide (YM-155)
  • Molecular Formula : C₂₀H₁₉BrN₄O₃
  • Key Features: A complex brominated survival inhibitor with anticancer properties. While structurally distinct from 1-aminopropan-1-ol--HBr, it highlights the diversity of bromide salts in medicinal chemistry.
  • Solubility : Soluble in DMSO (10 mM), partially soluble in water.
  • Biological Activity: IC₅₀ values in nanomolar ranges for cancer cell lines, contrasting with the likely lack of inherent bioactivity in simple alkanolamine hydrobromides.
(c) 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide
  • Molecular Formula : C₁₂H₁₃N₂S⁺·Br⁻
  • Key Features: An ionic crystal stabilized by N–H⋯Br hydrogen bonds. Unlike 1-aminopropan-1-ol--HBr, it contains an isothiouronium group and a naphthyl moiety, enabling charge-assisted interactions.
  • Crystallography: Crystallizes in the monoclinic P21/c space group, with layered structures maintained by London dispersion forces.

Physicochemical Properties Comparison

Property 1-Aminopropan-1-ol--HBr (Inferred) 1-Bromopropane Methyl Bromide
Molecular Formula C₃H₈ON·HBr C₃H₇Br CH₃Br
Molecular Weight ~156.96 g/mol 122.99 g/mol 94.94 g/mol
Physical State Crystalline solid Liquid Gas/Liquid
Solubility High in polar solvents Low in water Low in water
Toxicity Likely moderate (amine salt) Neurotoxic Highly toxic (CNS effects)

Biological Activity

1-Aminopropan-1-ol–hydrogen bromide (1/1), a compound of interest in medicinal chemistry, exhibits various biological activities that have been investigated in recent studies. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

1-Aminopropan-1-ol is an amino alcohol that can be synthesized through various methods, including hydrogenation processes. The hydrogen bromide salt form enhances its solubility and bioavailability, making it suitable for biological assays. The synthesis typically involves the reaction between appropriate precursors under controlled conditions to yield the desired compound.

Anticancer Activity

Recent studies have explored the anticancer potential of amino alcohol derivatives, including 1-aminopropan-1-ol. For example, a series of novel amino alcohol derivatives were designed as dual inhibitors targeting protein kinases CK2 and PIM-1, which are implicated in cancer cell survival and proliferation. These inhibitors demonstrated significant proapoptotic effects in various cancer cell lines, particularly acute lymphoblastic leukemia cells .

Antimalarial Activity

In addition to anticancer properties, 1-amino alcohols have been investigated for their antimalarial activity. Dihydroorotate dehydrogenase (DHODH) has emerged as a target for malaria prophylaxis, with certain amino alcohol derivatives showing efficacy against Plasmodium falciparum. These compounds prevent infection when administered prior to exposure, highlighting their potential as therapeutic agents in malaria treatment .

Toxicological Profile

The safety profile of 1-aminopropan-1-ol–hydrogen bromide has been assessed through various toxicological studies. Acute toxicity tests indicate moderate toxicity levels with an LD50 ranging from 1715 mg/kg to 2813 mg/kg in different animal models. Observed sub-lethal effects included lethargy and gastrointestinal disturbances . Importantly, genotoxicity studies have shown that the compound does not induce mutations in several in vitro assays, suggesting a favorable safety profile for further development .

Study on Cancer Cell Lines

A study evaluated the effects of amino alcohol derivatives on cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. The mechanism of action involved the induction of apoptosis through the inhibition of key survival pathways regulated by CK2 and PIM-1 kinases .

Antimalarial Efficacy

In clinical trials focusing on malaria prophylaxis, certain amino alcohols demonstrated significant efficacy against P. falciparum infections. Patients treated with these compounds showed a marked reduction in infection rates when dosed prior to exposure, supporting their potential use in malaria-endemic regions .

Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in leukemia cells; dual kinase inhibitors
AntimalarialEffective against P. falciparum when dosed pre-exposure
ToxicityModerate acute toxicity; LD50: 1715-2813 mg/kg
GenotoxicityNegative in multiple mutagenicity tests

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